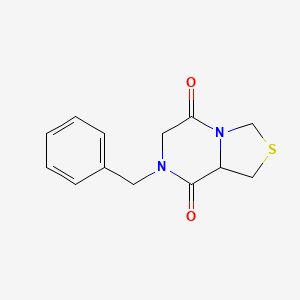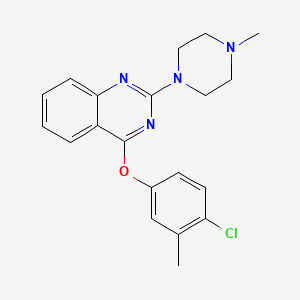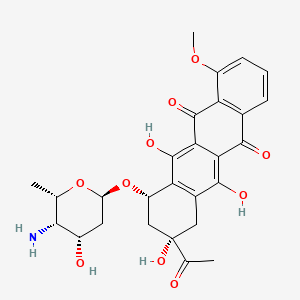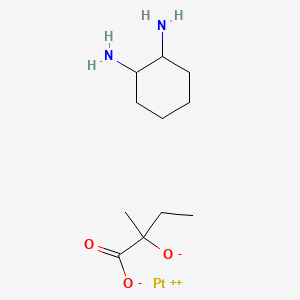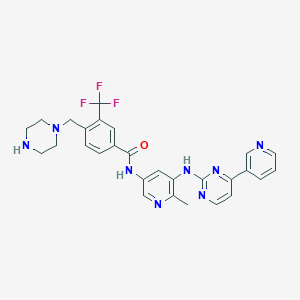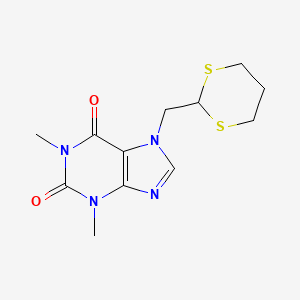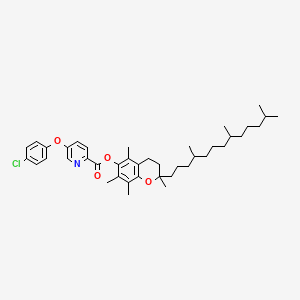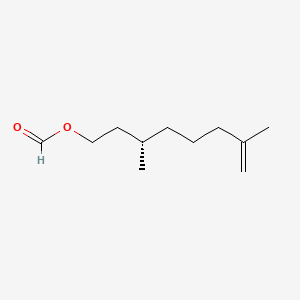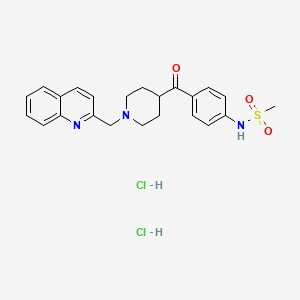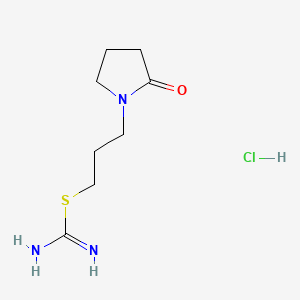
3-(2-Oxo-1-pyrrolidinyl)propyl carbamimidothioate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Oxo-1-pyrrolidinyl)propyl carbamimidothioate hydrochloride: is a chemical compound with the following structure:
C16H30ClN3O2
.Preparation Methods
Synthetic Routes:: Unfortunately, specific synthetic routes for this compound are not widely documented. it likely involves the condensation of appropriate precursors under controlled conditions.
Industrial Production Methods:: Industrial-scale production methods are proprietary and may vary depending on the manufacturer. Generally, large-scale synthesis involves optimization for yield, cost, and safety.
Chemical Reactions Analysis
Reactions:: The compound may undergo various reactions, including:
Oxidation: Oxidative processes that modify functional groups.
Reduction: Reduction reactions to alter chemical bonds.
Substitution: Substitution of functional groups or atoms.
Condensation: Formation of larger molecules by eliminating small molecules (e.g., water).
Oxidation: Common oxidants include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.
Condensation: Acidic or basic conditions to facilitate bond formation.
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and starting materials.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potentially as a probe or ligand in biological studies.
Medicine: Investigated for therapeutic properties.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The precise mechanism of action remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While detailed comparisons are scarce, we can highlight its uniqueness compared to similar compounds. Unfortunately, I don’t have a list of similar compounds at the moment.
Remember that this information is based on available data, and further research may provide additional insights
Properties
CAS No. |
117018-93-6 |
|---|---|
Molecular Formula |
C8H16ClN3OS |
Molecular Weight |
237.75 g/mol |
IUPAC Name |
3-(2-oxopyrrolidin-1-yl)propyl carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C8H15N3OS.ClH/c9-8(10)13-6-2-5-11-4-1-3-7(11)12;/h1-6H2,(H3,9,10);1H |
InChI Key |
YIEIDOKYKXJIKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCCSC(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-but-2-enedioic acid;[1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethyl] propanoate;trihydrate](/img/structure/B12761905.png)
